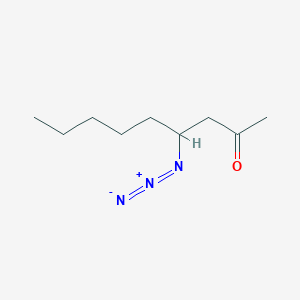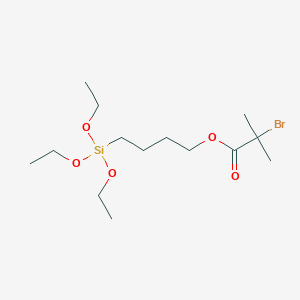![molecular formula C10H10N7O5+ B12635233 5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-1,3,8-triméthyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione est un composé hétérocyclique qui présente une combinaison unique de motifs azido, nitro et pyrido-pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Azido-1,3,8-triméthyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une approche courante comprend les étapes suivantes :
Formation du noyau pyrido-pyrimidine : Cela peut être obtenu par la cyclisation de dérivés appropriés d’aminopyrimidine avec des aldéhydes ou des cétones en conditions acides ou basiques.
Introduction du groupe nitro : Nitration du noyau pyrido-pyrimidine à l’aide d’acide nitrique ou d’un mélange nitrant.
Azidation : Conversion d’un groupe partant approprié (par exemple, un halogénure) en groupe azido à l’aide d’azoture de sodium dans un solvant aprotique polaire comme le diméthylformamide (DMF).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et des rendements.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe nitro peut subir une réduction pour former des dérivés aminés.
Réduction : Le groupe azido peut être réduit en amine.
Substitution : Le groupe azido peut participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Hydrogénation catalytique ou utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Azoture de sodium dans le DMF pour les réactions d’azidation.
Principaux produits formés
Dérivés aminés : Formés à partir de la réduction du groupe nitro.
Dérivés amines : Formés à partir de la réduction du groupe azido.
Dérivés substitués : Formés à partir de réactions de substitution nucléophile.
4. Applications de recherche scientifique
5-Azido-1,3,8-triméthyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisation potentielle comme précurseur pour la synthèse de molécules biologiquement actives.
Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou photoniques spécifiques.
Études biologiques : Utilisé comme sonde dans les essais biochimiques en raison de ses groupes fonctionnels uniques.
Applications De Recherche Scientifique
5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Used as a probe in biochemical assays due to its unique functional groups.
Mécanisme D'action
Le mécanisme d’action de ce composé dépend de son application spécifique. En chimie médicinale, il peut agir en interagissant avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le groupe azido peut participer à des réactions de chimie « clic », ce qui le rend utile pour les études de bioconjugaison.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrido[2,3-d]pyrimidine : Ces composés partagent la structure de base mais diffèrent par les groupes fonctionnels.
Composés azido-nitro : Composés contenant à la fois des groupes azido et nitro mais avec des structures de base différentes.
Propriétés
Formule moléculaire |
C10H10N7O5+ |
|---|---|
Poids moléculaire |
308.23 g/mol |
Nom IUPAC |
5-azido-1,3,8-trimethyl-6-nitro-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione |
InChI |
InChI=1S/C10H10N7O5/c1-14-7-4(8(18)16(3)10(20)15(7)2)5(12-13-11)6(9(14)19)17(21)22/h4H,1-3H3/q+1 |
Clé InChI |
ODPXPSNWAGSTDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=[N+](C(=O)N(C(=O)C2C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)


![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)

![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)




